2,4,6-Tribromobenzaldehyde
Overview
Description
2,4,6-Tribromobenzaldehyde is an organic compound with the molecular formula C7H3Br3O . It has an average mass of 342.810 Da and a monoisotopic mass of 339.773376 Da .
Synthesis Analysis
The synthesis of this compound can involve cross-coupling reactions . For instance, it can be used as a starting reagent for the regioselective synthesis of new compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula, C7H3Br3O . Further details about its structure can be obtained from resources like ChemSpider .Physical and Chemical Properties Analysis
This compound has a density of 2.3±0.1 g/cm3, a boiling point of 329.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.2±3.0 kJ/mol and a flash point of 122.1±14.4 °C .Scientific Research Applications
Vibrational Spectral Analysis
2,4,6-Tribromobenzaldehyde has been studied for its vibrational spectral properties. Balachandran, Karpagam, and Lakshmi (2012) conducted experimental and theoretical studies on the structures and vibrations of this compound, focusing on Fourier transform infrared and Raman spectra. The study highlighted the molecule's stable and unstable conformers, providing insights into its molecular structure and vibrational frequencies (Balachandran, Karpagam, & Lakshmi, 2012).
Synthesis and Biological Activity
Sumrra et al. (2018) investigated the synthesis of Schiff base compounds using this compound derivatives. The study explored the effects of metal ions on biological properties, including antioxidant, enzyme inhibition, and antimicrobial activities, demonstrating its potential in biologically active compounds (Sumrra et al., 2018).
Structural Properties
Pan et al. (2006) focused on the solid-state structural properties of derivatives of this compound, using powder X-ray diffraction data and other techniques like spectroscopic data and computational methods. This study provided valuable information on the structural characteristics of these materials (Pan et al., 2006).
Unexpected Product Formation
Ayers et al. (2015) reported an unexpected product from the reaction of this compound with an alcohol, resulting in a xanthylium product instead of the intended acetal. This highlights the complex chemistry of this compound and its potential in studying reaction mechanisms (Ayers et al., 2015).
Anti-Obesity Effects
Kim et al. (2015) investigated the potential of this compound in treating obesity. They found that it inhibited adipocyte differentiation in cells and reduced fat accumulation in mice, pointing to its potential as a nutraceutical for obesity and metabolic disorders (Kim et al., 2015).
Radical-Scavenging Activity
Duan, Li, and Wang (2007) identified brominated mono- and bis-phenols, including derivatives of this compound, from marine algae, which exhibited potent radical-scavenging activity. This suggests its potential in antioxidant applications (Duan, Li, & Wang, 2007).
Catalytic Oxidation Applications
Wu et al. (2016) utilized this compound in the context of catalytic oxidation of benzylic alcohols to aldehydes, demonstrating its role in catalytic systems and organic synthesis (Wu et al., 2016).
Formation of Disinfection Byproducts
Pan et al. (2016) explored the role of this compound as a precursor in the formation of disinfection byproducts in drinking water, revealing its environmental impact and significance in water treatment studies (Pan et al., 2016).
Synthesis of Complex Aldehydes
Holst, Schollmeyer, and Meier (2011) demonstrated the efficient synthesis of this compound derivatives, contributing to the field of organic synthesis and the production of complex aldehydes (Holst, Schollmeyer, & Meier, 2011).
Safety and Hazards
Properties
IUPAC Name |
2,4,6-tribromobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDCDOVILUDCMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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